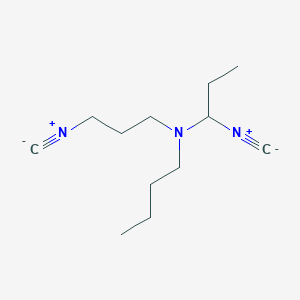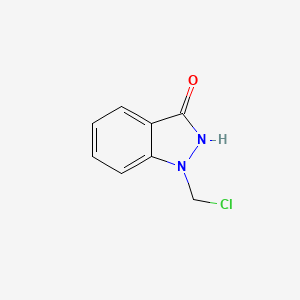![molecular formula C3H6N2O2 B8040684 N-[(E)-1-nitrosoprop-1-en-2-yl]hydroxylamine](/img/structure/B8040684.png)
N-[(E)-1-nitrosoprop-1-en-2-yl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-nitrosoprop-1-en-2-yl]hydroxylamine, also known as this compound, is an organic compound with the molecular formula C3H6N2O2 and a molecular weight of 102.09 g/mol . This compound is part of the organonitrogen compounds and is characterized by its unique structure, which includes a nitroso group and a hydroxylamine group.
Preparation Methods
The synthesis of N-[(E)-1-nitrosoprop-1-en-2-yl]hydroxylamine involves several steps. One common method includes the reaction of propionaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate, followed by the addition of sodium nitrite to introduce the nitroso group . The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, such as continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
N-[(E)-1-nitrosoprop-1-en-2-yl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[(E)-1-nitrosoprop-1-en-2-yl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s ability to form nitroso derivatives makes it useful in studying nitrosation reactions in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-[(E)-1-nitrosoprop-1-en-2-yl]hydroxylamine exerts its effects involves its ability to donate a nitroso group. This can lead to the formation of nitrosoamines, which are known to interact with various molecular targets, including enzymes and DNA. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
N-[(E)-1-nitrosoprop-1-en-2-yl]hydroxylamine can be compared with other similar compounds, such as:
N-nitrosodimethylamine: Both compounds contain a nitroso group, but this compound has a hydroxylamine group, making it more reactive in certain chemical reactions.
N-nitrosomorpholine: This compound also contains a nitroso group but differs in its ring structure, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of a nitroso group and a hydroxylamine group, providing distinct chemical properties and reactivity .
Properties
IUPAC Name |
N-[(E)-1-nitrosoprop-1-en-2-yl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c1-3(5-7)2-4-6/h2,5,7H,1H3/b3-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWZDZMCXPSGDF-NSCUHMNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CN=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\N=O)/NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(E)-2-methylpropylideneamino]-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one](/img/structure/B8040609.png)



![4-[2-(4-Hydroxycyclohexyl)-2-bicyclo[2.2.1]heptanyl]cyclohexan-1-ol](/img/structure/B8040637.png)


![5,7-Di(piperidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8040663.png)

![N-cyclohexyl-N'-[3-(cyclohexylamino)propyl]-N'-methylpropane-1,3-diamine](/img/structure/B8040666.png)
![(1S,5S)-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B8040668.png)
![tert-butyl (1R,5S)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8040676.png)
![1-(4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B8040689.png)
![2-Methyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine](/img/structure/B8040696.png)
